

# Kinase Selectivity Profile of H89: A Comparative Guide for Researchers

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Compound of Interest		
Compound Name:	protein kinase inhibitor H89	
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The isoquinolinesulfonamide H89 is a widely utilized cell-permeable protein kinase inhibitor, primarily recognized for its potent inhibition of Protein Kinase A (PKA). However, its utility as a specific PKA inhibitor is often debated due to its activity against a range of other kinases. This guide provides a comprehensive comparison of the kinase selectivity profile of H89, presenting supporting experimental data and methodologies to aid researchers in the interpretation of their results and the selection of appropriate research tools.

### **Kinase Inhibition Profile of H89**

H89 is a competitive inhibitor of ATP binding to the kinase active site. While its primary target is PKA, with reported IC50 values typically in the nanomolar range, it also demonstrates significant activity against several other kinases, often with similar potency. This lack of specificity can lead to off-target effects and misinterpretation of experimental outcomes. It is crucial for researchers to be aware of these additional targets when using H89 to probe PKA-dependent signaling pathways.

A screening of H89 against a panel of 52 kinases revealed its activity across multiple kinase families. The results, presented as percent inhibition at a concentration of 10,000 nM, highlight the broad-spectrum nature of this inhibitor.

Table 1: H89 Kinase Selectivity Profile (% Inhibition at 10,000 nM)



Kinase Target	% Inhibition
ACVR1 (ALK2)	6
ACVR2B	-15
BMPR1A (ALK3)	2
BRAF	4
BRAF V599E	6
CAMKK1 (CAMKKA)	3
CAMKK2 (CaMKK beta)	7
CDK8/cyclin C	82
CDK9/cyclin K	41
CLK4	77
DDR1	40
DDR2	11
DMPK	11
EPHA3	-5
EPHA7	101
FGFR1	8
FLT3	21
GSK3B	18
IGF1R	10
INSR	13
KIT	20
MAP2K1 (MEK1)	1
MAP2K2 (MEK2)	-1







MAP4K2 (GCK)	62
MAPK1 (ERK2)	1
MAPK14 (p38 alpha)	88
MAPKAPK2	87
MET	11
MKK4 (SEK1)	12
MKK6 (SAPK2B)	90
MKK7 (SAPK2C)	10
MST1R (RON)	14
NEK2	96
PAK1 (alpha-PAK)	13
PAK2 (gamma-PAK)	17
PDGFRB	19
PDPK1 (PDK1)	12
PIK3CA/PIK3R1	13
PIK3CG	10
PIM1	99
PIM2	99
PRKAA1 (AMPK)	9
PRKCA (PKC alpha)	96
PRKCE (PKC epsilon)	95
PRKCH (PKC eta)	97
PRKD1 (PKD1)	97
PTK2 (FAK)	12



RET	25
ROCK1	99
ROCK2	99
RPS6KA1 (RSK1)	99
SGK1	98

Data sourced from Thermo Fisher Scientific SelectScreen® Kinase Profiling Service.

It is important to note that a phosphoproteomics study in PKA-null cells confirmed that H89 has broad effects on the phosphoproteome that are independent of PKA, likely targeting other basophilic kinases such as AKT, RSK, AMPK, and ROCK.

### **Comparison with Alternative Kinase Inhibitors**

Given the polypharmacology of H89, researchers may consider more selective inhibitors for their specific kinase of interest. Below is a comparison with alternatives targeting some of the primary off-targets of H89, as well as a more selective PKA inhibitor.

Table 2: Comparison of H89 with Alternative Kinase Inhibitors



Inhibitor	Primary Target(s)	Reported IC50/Ki	Key Off- Targets/Selectivity Notes
H89	PKA	IC50: ~48-135 nM	Broad-spectrum inhibitor. Significantly inhibits MSK1, S6K1, ROCKII, and others with similar potency.
Rp-cAMPS	РКА	Ki: 4.5 μΜ (PKA II), 12.5 μΜ (PKA I)	A competitive antagonist of cAMP binding to PKA regulatory subunits. Generally considered more selective than H89 for PKA.
KT 5720	PKA	Ki: 60 nM	ATP-competitive inhibitor.
Y-27632	ROCK1, ROCK2	Ki: 140 nM (ROCK1), 300 nM (ROCK2)	Exhibits >200-fold selectivity for ROCK over other kinases like PKC, PKA, and MLCK.
SB-747651A	MSK1	IC50: 11 nM	Also inhibits PRK2, RSK1, p70S6K, and ROCK-II with similar potency at 1 μM.

## **Experimental Protocols**

The determination of a kinase inhibitor's selectivity profile is crucial for its validation as a research tool. In vitro kinase inhibition assays are standard methods for quantifying the potency of an inhibitor against a panel of kinases, typically by measuring the IC50 value.



# In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)

The ADP-Glo™ Kinase Assay is a luminescent-based assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to the kinase activity.

#### Materials:

- Kinase of interest
- Kinase-specific substrate
- H89 inhibitor (or other test compounds)
- ATP
- ADP-Glo™ Kinase Assay Kit (Promega)
- · White, opaque 384-well plates
- Plate-reading luminometer

#### Procedure:

- Compound Preparation: Prepare serial dilutions of H89 in DMSO. A typical starting concentration is 10 mM.
- Kinase Reaction Setup:
  - Add 1 μL of the serially diluted H89 or vehicle (DMSO) to the wells of a 384-well plate.
  - Add 2 μL of a solution containing the kinase and its specific substrate in kinase buffer.
  - $\circ~$  Initiate the kinase reaction by adding 2  $\mu L$  of ATP solution. The final reaction volume is 5  $\mu L.$

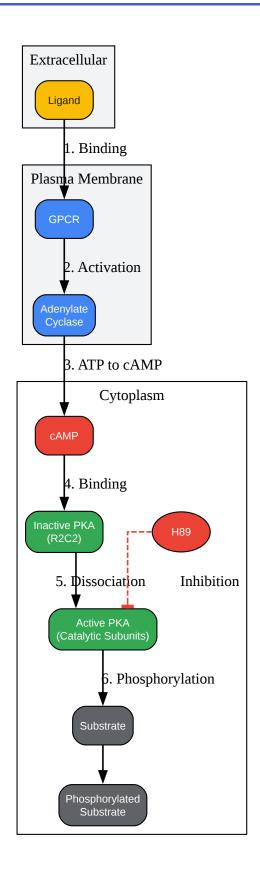


- Incubation: Incubate the plate at room temperature for a predetermined time (e.g., 60 minutes). The optimal incubation time should be determined empirically to ensure the reaction is in the linear range.
- Reaction Termination and ATP Depletion: Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.
- ADP to ATP Conversion and Signal Generation: Add 10 μL of Kinase Detection Reagent to each well. This reagent converts the ADP generated in the kinase reaction to ATP and contains luciferase and luciferin to produce a luminescent signal. Incubate at room temperature for 30-60 minutes.
- Data Acquisition: Measure the luminescence of each well using a plate-reading luminometer.
- Data Analysis: The luminescent signal is proportional to the amount of ADP produced and thus reflects the kinase activity. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

## Visualizing Signaling Pathways and Experimental Workflows

To better understand the context in which H89 is used and how its selectivity is determined, the following diagrams illustrate a simplified PKA signaling pathway and a typical kinase inhibition assay workflow.





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Caption: Simplified PKA signaling pathway and the point of H89 inhibition.





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Caption: Workflow of a typical in vitro kinase inhibition assay.

### Conclusion

H89 is a potent inhibitor of PKA but also demonstrates significant activity against a number of other kinases. This polypharmacology necessitates careful consideration when interpreting experimental data. Researchers should be aware of the potential for off-target effects and consider the use of more selective inhibitors when investigating signaling pathways. The data and protocols presented in this guide are intended to assist in making informed decisions regarding the use of H89 and other kinase inhibitors in research. It is always recommended to validate findings with multiple, structurally distinct inhibitors and/or genetic approaches to ensure the robustness of experimental conclusions.

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